molecular formula C12H6BrF3O3 B1301106 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid CAS No. 229957-02-2

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid

Cat. No.: B1301106
CAS No.: 229957-02-2
M. Wt: 335.07 g/mol
InChI Key: CCKZULNPDWAPMX-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid (CAS: 229957-02-2) is a halogenated furan carboxylic acid with the molecular formula C₁₂H₆BrF₃O₃ and a molecular weight of 335.07 g/mol . It is commercially available with a purity of ≥97% and is characterized by a bromophenyl group at position 5, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 3 of the furan ring . This compound is frequently utilized as a precursor in synthesizing amide derivatives for structure-activity relationship (SAR) studies, as demonstrated in the synthesis of 47y, a GABA transporter inhibitor .

Properties

IUPAC Name

5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKZULNPDWAPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371306
Record name 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80371306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229957-02-2
Record name 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=229957-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Furan Ring

The furan core is typically constructed via cyclization reactions from appropriate precursors such as α,β-unsaturated carbonyl compounds or via palladium-catalyzed cyclization methods. Acidic or basic conditions can promote ring closure depending on the precursor structure.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is commonly introduced through Suzuki-Miyaura cross-coupling reactions . This involves coupling a bromophenyl boronic acid or ester with a halogenated furan intermediate in the presence of a palladium catalyst under inert atmosphere conditions (argon or nitrogen) to prevent dehalogenation.

  • Typical catalysts: Pd(PPh3)4 or Pd(dppf)Cl2
  • Solvents: Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
  • Temperature: 80–120 °C
  • Reaction time: 12–24 hours

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates, or Ruppert–Prakash reagent (TMSCF3). These reagents enable the selective addition of the CF3 group to the 2-position of the furan ring.

  • Catalysts: Copper or silver salts often facilitate trifluoromethylation.
  • Conditions: Mild temperatures (room temperature to 60 °C) under inert atmosphere.
  • Solvents: Polar aprotic solvents like acetonitrile or DMF.

Alternative Arylation via Ruthenium-Catalyzed C3-H Activation

Recent advances have demonstrated Ru(II)-catalyzed C3-H arylation of 2-furoic acid derivatives using directing groups such as furoylimidazole. This method allows direct arylation at the 3-position of the furan ring with aryl halides, including bromophenyl derivatives, under mild conditions.

  • Catalyst: Ru(II) complexes
  • Directing group: N-methylimidazole (removable)
  • Reaction conditions: Moderate temperatures (~100 °C)
  • Advantages: Avoids pre-functionalization of the furan ring, high regioselectivity

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Furan ring formation Acid/base catalysis, cyclization Precursor-dependent
Suzuki coupling Pd catalyst, K2CO3 base, THF/DMF, 80–120 °C Inert atmosphere, anhydrous solvents
Trifluoromethylation CF3I or TMSCF3, Cu/Ag catalyst, RT–60 °C Sensitive to moisture, inert atmosphere
Ru(II)-catalyzed C3-H arylation Ru(II) catalyst, directing group, 100 °C High regioselectivity, mild conditions

Purification and Characterization

Post-synthesis, the compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography). Structural integrity and purity are confirmed by:

Research Findings and Analysis

  • The Suzuki coupling step is critical for yield and selectivity; optimization of catalyst loading and base is essential to minimize debromination side reactions.
  • The trifluoromethylation step benefits from mild conditions to preserve the bromophenyl group.
  • The Ru(II)-catalyzed C3-H arylation offers a novel, efficient route to 3-arylated furoic acids, potentially simplifying synthesis by avoiding pre-functionalized intermediates.
  • Computational studies indicate that the electron-withdrawing trifluoromethyl group activates the furan ring towards nucleophilic substitution but can reduce electrophilicity of the bromophenyl moiety, affecting coupling efficiency.
  • Side reactions such as debromination and defluorination can be mitigated by low temperature and radical inhibitors.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Classical multi-step synthesis Cyclization, Suzuki coupling, trifluoromethylation Well-established, scalable Multiple steps, sensitive to conditions
Ru(II)-catalyzed C3-H arylation Ru catalyst, directing group, aryl halides Direct arylation, regioselective Requires directing group installation/removal
Hydrogenation (optional) Pd or Pt catalyst, H2 gas Reduction of bromophenyl if needed May cause debromination

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-diones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Phenyl-substituted furan carboxylic acids.

    Substitution: Various substituted furan carboxylic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of compounds containing bromophenyl and trifluoromethyl groups exhibit significant antiviral properties. For example, compounds synthesized from related structures have shown promising activity against the H5N1 virus, with effective concentrations (EC50) determined through plaque reduction assays on cultured cells . The presence of the bromine atom allows for diverse substitution reactions that can enhance biological activity, while the trifluoromethyl group contributes to the stability of these compounds.

Anti-Cancer Potential
The compound's structural features suggest potential applications in cancer therapeutics. Similar compounds have been evaluated for their ability to inhibit specific kinases associated with cancer progression. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by arresting the cell cycle at critical phases . The trifluoromethyl group is believed to enhance lipophilicity, facilitating better cellular uptake and efficacy .

Materials Science

Polymer Chemistry
5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid can be utilized in the synthesis of advanced materials, particularly polymers. Its ability to participate in various chemical reactions makes it a valuable building block for creating functionalized polymers with tailored properties. The incorporation of trifluoromethyl groups into polymer chains can improve thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Agrochemical Applications

Pesticide Development
The compound's structural characteristics lend themselves to potential applications in agrochemicals. Research into similar furoic acid derivatives has indicated that they can act as effective herbicides or fungicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, potentially leading to more effective pest control solutions .

Case Studies and Research Findings

StudyFocusFindings
Antiviral ActivityCompounds derived from bromophenyl structures showed significant antiviral effects against H5N1 virus with determined EC50 values.
Cancer TherapeuticsCompounds demonstrated the ability to induce apoptosis in MCF-7 cell lines, highlighting their potential as anticancer agents.
Material PropertiesThe incorporation of trifluoromethyl groups into polymers resulted in enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoic Acid (CAS: 175276-60-5)
  • Structural Difference : Bromine (Br) at the 4-position of the phenyl ring is replaced with chlorine (Cl).
  • Physical Properties: Molecular weight: 325.68 g/mol (vs. 335.07 for bromo analog) Melting point: 188–190°C (vs.
  • The bromo group’s larger atomic radius may improve lipophilicity and membrane permeability, favoring pharmacokinetic properties .
5-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)-3-furoic Acid (CAS: 131524-46-4)
  • Structural Difference : Trifluoromethyl (CF₃) is replaced with a dioxolane group.
  • Key Features :
    • Molecular formula: C₁₄H₁₁ClO₅ (vs. C₁₂H₆BrF₃O₃ for the bromo-CF₃ analog).
    • The dioxolane group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing CF₃ group. This may alter metabolic stability and target binding .

Trifluoromethyl Group Variants

5-Methyl-2-(trifluoromethyl)-3-furoic Acid (CAS: 17515-74-1)
  • Structural Difference : Bromophenyl is replaced with a methyl group.
  • Impact of Substitution :
    • The methyl group reduces molecular weight (FW: 194.12 g/mol ) and lipophilicity compared to the bromophenyl analog.
    • Loss of aromaticity and halogen-mediated interactions may diminish biological activity in targets reliant on π-π stacking or halogen bonding .

Heterocyclic Core Modifications

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 918476-23-0)
  • Structural Difference : Furan ring replaced with a 1,3,4-oxadiazole core.
  • Key Features :
    • Molecular formula: C₉H₄BrF₃N₂O .
    • The oxadiazole ring enhances metabolic resistance but may reduce solubility due to increased planarity and hydrogen-bonding deficiency .
5-(4-Bromophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole (CAS: On request)
  • Structural Difference : Furan replaced with a pyrazole ring.
  • Key Features: Molecular formula: C₁₆H₁₀BrF₃N₂.

Biological Activity

5-(4-Bromophenyl)-2-(trifluoromethyl)-3-furoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a trifluoromethyl group , which enhance its stability and reactivity. The presence of these groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit essential enzymes, affecting microbial viability.
  • Enzyme Inhibition : The compound has shown promise in inhibiting cyclooxygenase (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .

In Vitro Studies

  • Antimicrobial Activity :
    • The compound demonstrated significant antibacterial properties against various strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .
    • Inhibition of COX-2 and LOX-5 was observed, which may contribute to its anti-inflammatory effects .
  • Cytotoxic Effects :
    • Evaluated against human cancer cell lines such as MCF-7 and HCT116, this compound exhibited cytotoxicity with IC50 values in the low micromolar range, suggesting it may induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and bromine groups appears to enhance the biological activity of the compound. A study involving various analogs showed that modifications to the furoic acid structure could lead to increased potency against specific biological targets .

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50/MIC ValueReference
AntibacterialE. coli, C. albicansMIC = 4.88 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50 = 22.4 μM
CytotoxicityHCT116 (colon cancer)IC50 = 17.8 μM
Enzyme InhibitionCOX-2Moderate inhibition
Enzyme InhibitionLOX-5Moderate inhibition

Case Studies

  • Case Study on Antimicrobial Resistance :
    • A study highlighted the effectiveness of this compound against antibiotic-resistant strains, showcasing its potential as a novel therapeutic agent in treating resistant infections .
  • Cancer Cell Line Evaluation :
    • In vitro evaluations against multiple cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis, with mechanisms involving the down-regulation of key oncogenes such as TP53 and KRAS .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-bromophenyl)-2-(trifluoromethyl)-3-furoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves halogenated aromatic precursors and cyclization reactions. For analogs like 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoic acid (), coupling reactions (e.g., Suzuki-Miyaura) with halogenated arylboronic acids are common. Optimization of catalysts (e.g., Pd-based) and temperature (100–150°C) is critical for minimizing side products. For brominated analogs, inert atmosphere conditions (N₂/Ar) and anhydrous solvents (DMF, THF) are recommended to prevent dehalogenation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 19F) to verify substituent positions. For example, the trifluoromethyl group exhibits distinct ¹⁹F NMR shifts near -60 to -70 ppm. X-ray crystallography (as in ) is ideal for resolving bond angles and crystal packing, particularly for assessing steric effects from the bromophenyl group .

Q. What are the solubility properties of this compound in common organic solvents, and how does the bromophenyl group influence this?

  • Methodology : Solubility screening in DMSO, acetonitrile, and chloroform is recommended. The bromophenyl group increases hydrophobicity, reducing solubility in polar solvents. Compare with the chloro analog (), which shows ~20% lower solubility in DMSO due to reduced halogen polarity. Centrifugation (10,000 rpm, 10 min) and UV-Vis spectroscopy (λ = 250–300 nm) can quantify solubility limits .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromophenyl groups impact reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl group activates the furan ring toward nucleophilic substitution but deactivates the bromophenyl moiety for electrophilic reactions. Computational studies (DFT) can map charge distribution, while kinetic experiments (e.g., monitoring Pd-catalyzed coupling rates) reveal steric hindrance from the bromine atom. Contrast with fluorophenyl analogs ( ), where fluorine’s smaller size enhances reactivity .

Q. What strategies mitigate competing side reactions (e.g., defluorination or debromination) during functionalization?

  • Methodology : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) to preserve halogen bonds. For debromination-prone reactions, low-temperature (-20°C) conditions and radical inhibitors (e.g., BHT) are effective. Monitor reactions via LC-MS; compare with , where similar trifluoromethyl-phenyl systems required stoichiometric control to suppress byproducts .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions. The trifluoromethyl group enhances hydrophobic binding, while the bromophenyl moiety may sterically block active sites. Reference , where analogous compounds showed nanomolar affinity to microbial enzymes via π-π stacking and halogen bonding .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

  • Methodology : Discrepancies in NMR or IR spectra often arise from solvent effects or impurities. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to standardize shifts. For example, reports bond angles (e.g., C8–C1–S1 = 117.61°) for structurally related brominated furans, which can validate computational models .

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